Bocaminooxyacetamide-PEG2-Azido is a specialized chemical compound that integrates a polyethylene glycol (PEG) moiety with an aminooxy group and an azide functional group. This compound is particularly significant in bioconjugation applications, including the development of antibody-drug conjugates and other therapeutic agents. The presence of the azide group allows for bioorthogonal reactions, facilitating the attachment of various biomolecules through click chemistry.
Bocaminooxyacetamide-PEG2-Azido is classified as a PEG-based linker or crosslinker. It is often utilized in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates due to its ability to form stable linkages with biomolecules. The compound is commercially available from various suppliers, including CD Bioparticles and MedChemExpress, which provide detailed specifications regarding its molecular structure and properties .
The synthesis of Bocaminooxyacetamide-PEG2-Azido typically involves several key steps:
These methods leverage standard organic synthesis techniques, including protection-deprotection strategies and coupling reactions.
Bocaminooxyacetamide-PEG2-Azido has a complex molecular structure characterized by:
The compound's structural integrity allows it to participate in bioorthogonal reactions, making it suitable for conjugation applications .
Bocaminooxyacetamide-PEG2-Azido primarily participates in the following types of reactions:
These reactions are crucial for creating stable bioconjugates in therapeutic applications.
The mechanism of action for Bocaminooxyacetamide-PEG2-Azido involves its functional groups:
This dual functionality enables precise modifications of biomolecules, enhancing their therapeutic efficacy .
Bocaminooxyacetamide-PEG2-Azido exhibits several notable physical and chemical properties:
Bocaminooxyacetamide-PEG2-Azido has diverse applications in scientific research:
These applications highlight its importance in advancing therapeutic technologies and drug development strategies .
Chemoenzymatic strategies enable precise modular assembly of Bocaminooxyacetamide-PEG₂-azido through controlled biocatalytic steps. This linker integrates an N-terminal azide for strain-promoted azide-alkyne cycloaddition (SPAAC) and a protected aminooxy group for oxime ligation, facilitating sequential bioconjugations. A key chemoenzymatic route employs pig liver esterase (PLE)-catalyzed enantioselective hydrolysis of intermediary azido acetate esters to achieve stereochemical precision in the linker backbone, critical for maintaining spatial orientation in bioconjugates [10]. Additionally, endoglycosidase-catalyzed glycan remodeling techniques allow site-specific conjugation of antibody-drug conjugates (ADCs) at Fc N-glycosylation sites, leveraging the azido moiety for "click" chemistry attachment of payloads [6]. These enzymatic methods enhance reaction specificity under mild aqueous conditions (pH 7.0–7.5, 25–37°C), preserving the integrity of the acid-labile tert-butyloxycarbonyl (t-Boc) group and azide functionality [6] [10].
Orthogonal protection schemes are essential for sequential functionalization of Bocaminooxyacetamide-PEG₂-azido:
Table 1: Orthogonal Protection and Deprotection Conditions
| Functional Group | Protection | Deprotection Conditions | Compatibility |
|---|---|---|---|
| Aminooxy | t-Boc | 20-50% TFA/DCM, 0-25°C | Stable to basic/aqueous conditions |
| Azide | None | N/A | Stable to TFA, phosphines, and nucleophiles |
| Acetamide | None | N/A | Compatible with EDC/NHS coupling |
The PEG₂ spacer in Bocaminooxyacetamide-PEG₂-azido balances molecular flexibility and steric effects to optimize bioconjugation efficiency:
Table 2: Impact of PEG Spacer Length on Bioconjugation Performance
| PEG Units | Chain Length (Å) | Conformational Flexibility | Conjugation Efficiency (%) |
|---|---|---|---|
| PEG₁ | 7.2 | Low | 65-75 |
| PEG₂ | 10.5 | Moderate | >95 |
| PEG₄ | 16.0 | High | 85-90 |
| PEG₆ | 22.3 | Excessive | 80-85 |
The t-Boc group serves dual roles in Bocaminooxyacetamide-PEG₂-azido synthesis:
Table 3: Synthesis Methodology Comparison
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Reaction Scale | < 1 mmol | > 100 mmol |
| Key Steps | 1. Resin-bound azido alcohol functionalization 2. On-resin t-Boc protection 3. Cleavage with TFA | 1. Ethylene glycol diazidation 2. Stepwise carbamate formation 3. Chromatographic purification |
| Purity (Crude) | 70-75% | 60-65% |
| Overall Yield | 45-50% | 75-80% |
| Advantages | Automated purification; reduced handling of azides | Scalability; lower cost per gram |
| Limitations | Limited scalability; resin cleavage inefficiencies | Requires extensive purification; azide safety concerns |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0